Copper(I) thiophene-2-carboxylate

Description

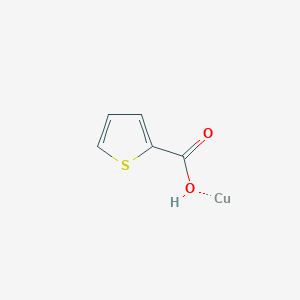

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H4CuO2S |

|---|---|

Molecular Weight |

191.70 g/mol |

IUPAC Name |

copper;thiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |

InChI Key |

NIPZPLSTRCTEND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Copper I Thiophene 2 Carboxylate

Established Synthetic Routes

The traditional methods for synthesizing CuTC are valued for their directness and reliability. These routes primarily involve the reaction of a copper(I) source with thiophene-2-carboxylic acid or its derivatives.

Reaction of Copper(I) Salts with Thiophene-2-carboxylic Acid

A primary and straightforward method for preparing Copper(I) thiophene-2-carboxylate (B1233283) involves the direct reaction of a suitable copper(I) salt with thiophene-2-carboxylic acid. This approach is foundational in the synthesis of this valuable reagent. The reaction is typically performed under controlled conditions to ensure the stability of the copper(I) oxidation state and to achieve a high yield of the desired product.

The general principle of this synthesis is the displacement of the anion of the copper(I) salt by the thiophene-2-carboxylate anion. This acid-base reaction is a common strategy for the formation of metal carboxylates. The selection of the copper(I) salt and the reaction solvent are critical parameters that can influence the reaction rate and the purity of the final product.

Utilization of Copper(I) Oxide as a Precursor

A widely employed and scalable method for the synthesis of Copper(I) thiophene-2-carboxylate utilizes copper(I) oxide (Cu₂O) as the starting material. wiley-vch.descispace.com This process involves the reaction of thiophene-2-carboxylic acid with Cu₂O, typically in a solvent like toluene. wiley-vch.descispace.com A key feature of this synthesis is the azeotropic removal of water, which is formed as a byproduct of the reaction between the carboxylic acid and the metal oxide. wiley-vch.descispace.com This is often achieved by refluxing the reaction mixture with a Dean-Stark trap. wiley-vch.de

The reaction can be carried out on a multigram scale, yielding a tan, air-stable powder that can be stored and handled at room temperature without special precautions. scispace.com For instance, a typical procedure involves charging a round-bottomed flask with thiophene-2-carboxylic acid, copper(I) oxide, and toluene, followed by refluxing the mixture overnight. wiley-vch.de The resulting product can then be isolated by filtration. wiley-vch.de It is worth noting that commercially available CuTC may contain a certain percentage of copper(I) oxide as an impurity. thermofisher.com

| Feature | Reaction with Copper(I) Salts | Reaction with Copper(I) Oxide |

| Copper Source | Copper(I) salts (e.g., CuCl, CuI) | Copper(I) oxide (Cu₂O) |

| Reactant | Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid |

| Key Condition | Controlled atmosphere to prevent oxidation | Azeotropic removal of water |

| Byproduct | Salt of the displaced anion | Water |

| Scalability | Generally suitable for lab scale | Proven for multigram scale scispace.com |

| Product Form | Powder | Tan, air-stable powder scispace.com |

Advanced Synthetic Approaches and Ligand Modifications

Beyond the traditional methods, research has also focused on the development of more sophisticated synthetic strategies. These include the preparation of ligand-modified CuTC complexes and the synthesis of related copper(II) complexes, which, while different, provide valuable insights into the coordination chemistry of thiophene-2-carboxylate.

Preparation of this compound-Based Ligand Complexes (e.g., SIPr–CuTC)

An important area of development involves the synthesis of N-heterocyclic carbene (NHC) complexes of this compound. A notable example is the preparation of an air-stable NHC-copper-thiophene-2-carboxylate complex, sometimes abbreviated as SIPr-CuTC. rsc.org These complexes are synthesized to enhance the catalytic activity and stability of the copper center. rsc.org

The synthesis of such complexes typically involves the reaction of the pre-formed this compound with a specific N-heterocyclic carbene ligand. These NHC ligands are known to be strong sigma-donors that form robust bonds with metal centers, thereby modifying the electronic properties and reactivity of the copper catalyst. The resulting complexes, like the SIPr-CuTC, have shown high reactivity in specific organic transformations, such as the hydroboration of terminal alkynes. rsc.org

Synthesis of Related Copper(II) Complexes with Thiophene-2-carboxylate Ligands

While the primary focus is on copper(I) complexes, the synthesis of copper(II) complexes with thiophene-2-carboxylate ligands has also been extensively studied. researchgate.netnih.gov These studies provide a broader understanding of the coordination chemistry of the thiophene-2-carboxylate ligand with copper in a different oxidation state.

The synthesis of these copper(II) complexes often involves the reaction of a copper(II) salt, such as cupric chloride, with ligands derived from thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid itself. nih.govnih.gov For instance, mononuclear copper(II) complexes have been prepared using 2-thiophene carboxylate and N-N donor ligands like 2,2´-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen). nih.gov In other examples, the reaction of copper(II) acetate (B1210297) with carboxylic acids in an ethanol-water solution is a viable method. bu.edu.eg

Structural analysis of these copper(II) complexes has revealed various coordination geometries, including distorted tetragonal-bipyramidal and paddle-wheel dimeric structures. researchgate.net In the paddle-wheel structures, four thiophene-2-carboxylate ions bridge two copper atoms. researchgate.net The synthesis of these copper(II) carboxylates can also be achieved by reacting basic copper(II) carbonate with a carboxylic acid. bu.edu.eg These complexes are often characterized by techniques such as FT-IR spectroscopy and single-crystal X-ray analysis. nih.gov

Coordination Chemistry and Structural Elucidation of Copper I Thiophene 2 Carboxylate and Analogues

Fundamental Coordination Geometries and Bonding Motifs

Monomeric and Dimeric Architectures

Copper(I) complexes, including those with carboxylate ligands, are known to form a range of nuclearities, with monomeric and dimeric structures being particularly common. While specific details on the monomeric and dimeric forms of copper(I) thiophene-2-carboxylate (B1233283) are not extensively detailed in the provided results, general principles from related copper carboxylate chemistry can be inferred. For instance, dimeric copper(II) carboxylates often exhibit the classic "paddle-wheel" structure, where four carboxylate ligands bridge two copper centers. nih.govnih.govresearchgate.netnih.gov In these dimers, each copper atom can adopt a square-pyramidal or octahedral geometry, with solvent molecules or other ligands occupying the axial positions. nih.govnih.gov The Cu-Cu distance in these dimeric structures is a critical parameter, influencing their magnetic and electronic properties. nih.gov

In the context of Cu(I), which has a d¹⁰ electron configuration, linear or trigonal planar geometries are often favored. Dimeric Cu(I) complexes can be held together by bridging ligands or through cuprophilic interactions (Cu-Cu bonds), although the latter was not observed in a studied dimeric copper(I) N-heterocyclic carbene complex. nih.gov The formation of either a monomeric or dimeric structure is influenced by factors such as the steric bulk of the ligands, the solvent system used for crystallization, and the presence of coordinating counter-ions. nih.govnih.gov

Role of Thiophene-2-carboxylate as a Ligand

The thiophene-2-carboxylate (T2C) anion is a versatile ligand that plays a crucial role in the structure and reactivity of these copper complexes. nih.gov It can coordinate to the metal center in several ways, primarily through its carboxylate group. The carboxylate functionality can act as a monodentate ligand, coordinating through one of its oxygen atoms, or as a bidentate ligand, either chelating to a single metal center or bridging between two metal centers. nih.gov This bridging capability is fundamental to the formation of dimeric and polymeric structures. nih.govresearchgate.net

The thiophene (B33073) ring itself introduces additional features. The sulfur atom in the thiophene ring can potentially act as a donor atom, leading to S,O-chelation, although coordination through the carboxylate oxygens is more common. drugfuture.com The aromatic nature of the thiophene ring also allows for its participation in π-stacking interactions, which are crucial for the formation of supramolecular architectures. nih.gov Furthermore, the electronic properties of the thiophene ring can be tuned by substituents, which in turn can influence the properties of the resulting copper complex. oup.com The T2C ligand is instrumental in facilitating various organic reactions, where it is believed that the carboxylate moiety acts as an anchoring site for the copper metal. researchgate.net

Supramolecular Interactions and Crystal Engineering

Beyond the primary coordination bonds, non-covalent interactions play a pivotal role in organizing the individual complex units into well-defined three-dimensional structures in the solid state.

Hydrogen Bonding Networks

Hydrogen bonding is a significant directional force in the crystal engineering of copper carboxylate complexes. In structures containing co-ligands with hydrogen bond donors (like water or amine groups) and acceptors, extensive hydrogen bonding networks can be formed. nih.govnih.gov For instance, in a cobalt(II) complex with thiophene-2-carboxylate and an aminopyrimidine ligand, interligand N-H···O hydrogen bonds are observed. nih.gov These interactions, along with others involving solvent molecules, can link the complex units into chains, sheets, or three-dimensional frameworks. nih.govresearchgate.netnih.gov

The carboxylate group itself is an excellent hydrogen bond acceptor, and studies have shown that hydrogen atoms tend to cluster in the direction of the carboxylate lone pairs. rsc.orgresearchgate.net In copper carboxylate dimers, outward-facing functional groups on the carboxylate ligands, such as hydroxyl groups, can act as powerful structure-directing agents, leading to the formation of a variety of hydrogen-bonded networks. nih.goviucr.org

π-Stacking Interactions in Crystal Structures

The aromatic rings present in the ligands, such as the thiophene ring of T2C and any co-ligands, provide a platform for π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-deficient regions of aromatic systems, contribute significantly to the stability of the crystal lattice. rsc.orgacs.orgrsc.org In the crystal structures of metal complexes containing thiophene-2-carboxylate, π-π stacking interactions have been observed, often working in concert with hydrogen bonding to build up the supramolecular architecture. nih.govresearchgate.net

The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they play a crucial role in determining the packing of the molecules in the crystal. acs.org The interplay between π-stacking and other intermolecular forces like hydrogen bonding is a key aspect of crystal engineering, allowing for the design of materials with specific structural motifs. rsc.orgrsc.org For example, in some copper complexes, π-stacking among anthracenyl groups has been shown to lead to the formation of different polymorphs with distinct packing arrangements. acs.orgnih.gov

Spectroscopic Characterization Techniques for Structural Analysis

A suite of spectroscopic techniques is indispensable for elucidating the structure and bonding in copper(I) thiophene-2-carboxylate and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate ligand. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group are sensitive to its coordination environment. researchgate.net A large separation between these two bands can indicate a monodentate coordination mode, while a smaller separation is characteristic of a bidentate or bridging mode. The presence of bands corresponding to the thiophene ring vibrations can also be identified. iosrjournals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligand framework of the complex. oup.comchemicalbook.com Chemical shift changes upon coordination can indicate the binding sites of the ligand to the copper ion. For diamagnetic complexes, NMR is a primary tool for structural characterization in solution.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide insights into its stoichiometry and fragmentation patterns. nih.govresearchgate.netnih.govresearchgate.net Techniques like electrospray ionization (ESI-MS) can be used to study the species present in solution, although care must be taken as the ionization process can sometimes alter the oxidation state of the metal or cause fragmentation of the complex. nih.govacs.org

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes can provide information about the d-d transitions of the copper ion and charge-transfer bands involving the metal and the ligands. nih.gov These spectra are sensitive to the coordination geometry around the copper center.

The table below summarizes key spectroscopic data for thiophene-2-carboxylic acid and related compounds, which serve as a basis for interpreting the spectra of the copper complexes.

| Compound/Vibration | Technique | Observed Wavenumber/Chemical Shift | Reference |

| 2-Thiophene Carboxylic Acid (C-C stretching) | FT-IR | 1528 cm⁻¹, 1352 cm⁻¹ | iosrjournals.org |

| 2-Thiophene Carboxylic Acid (C-C stretching) | FT-Raman | 1530 cm⁻¹, 1413 cm⁻¹, 1354 cm⁻¹ | iosrjournals.org |

| 2-Thiophene Carboxylic Acid (C-S stretching) | FT-IR/FT-Raman | 647 cm⁻¹ / 637 cm⁻¹ | iosrjournals.org |

| Methyl Thiophene-2-carboxylate | ¹H NMR | Varies with position | oup.comchemicalbook.com |

| Methyl Thiophene-2-carboxylate | ¹³C NMR | Varies with position | chemicalbook.com |

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental tool for characterizing copper carboxylate complexes, providing critical information about the coordination mode of the carboxylate ligand. The key diagnostic spectral region is where the asymmetric (ν asym (COO)) and symmetric (ν sym (COO)) stretching vibrations of the carboxylate group appear. The difference between these two frequencies, Δν, is particularly informative.

In the free thiophene-2-carboxylic acid, the C=O stretching vibration is typically observed at higher wavenumbers. nih.gov Upon deprotonation and coordination to a metal center, this band is replaced by the asymmetric and symmetric stretches of the COO- group. nih.gov For this compound, the positions of these bands indicate the coordination mode. For instance, in many copper(II) carboxylate complexes, which have been more extensively studied, a bridging bidentate coordination is common, as seen in dinuclear paddle-wheel structures. nih.govrsc.org This bridging mode is confirmed by the specific frequencies of the COO asym and COO sym vibrations. nih.gov

While detailed IR spectra specifically for this compound are not extensively published in the provided results, general principles for copper carboxylates can be applied. The IR spectra of various copper carboxylates show characteristic peaks for the asymmetric and symmetric stretching of the carboxylate group in the ranges of 1610-1560 cm⁻¹ and 1440-1360 cm⁻¹, respectively. researchgate.net The absence of the broad O-H stretching band, typically found in the free carboxylic acid around 3400–2400 cm⁻¹, is a clear indication of deprotonation and complex formation. nih.gov

Table 1: Representative IR Data for Copper Carboxylates

| Compound/Complex | νasym(COO) (cm⁻¹) | νsym(COO) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode |

| Copper(II) 3,4-difluorophenylacetate with 2-methylpyridine | 1624 | 1397 | 227 | Bridging Bidentate |

| Copper(II) 3,4-difluorophenylacetate with 3-methylpyridine | 1615 | 1396 | 219 | Bridging Bidentate |

| Copper(II) quinaldinate methanol (B129727) solvate | - | - | - | Bidentate Chelating |

Data compiled from research on various copper carboxylate complexes. nih.govresearchgate.net

The thiophene ring itself also exhibits characteristic C-C and C-S stretching vibrations. iosrjournals.org These bands, typically observed in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹ for C-C stretching, and between 710-687 cm⁻¹ for C-S stretching, can provide further evidence of the ligand's integrity within the complex. iosrjournals.org

Ultraviolet-Visible Spectroscopy in Elucidating Electronic Structures

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is crucial for understanding the electronic structure of copper(I) complexes. Copper(I) has a d¹⁰ electronic configuration, meaning that d-d transitions, which are common for many transition metal complexes, are not possible. nih.gov Therefore, the absorption bands observed in the UV-Vis spectra of Cu(I) complexes are typically due to charge-transfer transitions. libretexts.org

These transitions can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). libretexts.org In the case of this compound, transitions would likely involve the excitation of an electron from a metal-centered orbital to a π* orbital of the thiophene-2-carboxylate ligand (MLCT), or from a ligand-based orbital to an empty metal orbital (LMCT). libretexts.orgresearchgate.net

For example, a copper(I) complex with a bipyridine ligand functionalized with thiophene carboxylic acid exhibits absorption bands at 316 nm and 506 nm, which are attributed to charge-transfer transitions. researchgate.net The intensity of these bands can be quite high, as they are Laporte-allowed. fiveable.me The specific energies of these transitions are sensitive to the nature of the ligands and the coordination geometry of the copper(I) center. nih.gov

In contrast, analogous copper(II) complexes, with their d⁹ configuration, do exhibit d-d transitions. nih.gov These are typically broad and weak bands, often appearing in the visible region of the spectrum. nih.gov The presence of a single broad band in the spectra of some dinuclear Cu(II) carboxylates with distorted octahedral geometry is a result of overlapping d-d transitions. nih.gov

Table 2: UV-Vis Absorption Data for a Related Copper(I) Complex

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Copper(I) complex with 4,4'-bis(2-thienyl-5-carboxylic acid) functionalized 2,2'-bipyridine | 316 | 50,000 | Charge Transfer |

| 506 | 9,030 | Charge Transfer |

Data from a study on a copper(I) complex for dye-sensitized solar cells. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic compounds in solution. Since copper(I) is a d¹⁰ metal ion, its complexes are typically diamagnetic and thus amenable to NMR studies. rsc.org

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the protons on the thiophene ring. The chemical shifts and coupling constants of these protons would be expected to differ from those of the free thiophene-2-carboxylic acid upon coordination to the copper(I) center. For the free acid, characteristic signals for the thiophene protons are observed. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum is particularly useful for observing the carboxylate carbon. The chemical shift of the carboxylate carbon is sensitive to its coordination environment. acs.org In studies of other carboxylate complexes, changes in the chemical shift of the carboxylate carbon upon coordination have been well-documented. nih.gov For aliphatic carboxylic acids and their corresponding carboxylate anions, distinct chemical shift ranges are observed. acs.org Furthermore, the chemical shifts of the carbon atoms within the thiophene ring would also be affected by coordination to the copper(I) ion.

Electron Spin Resonance Spectroscopy (for Cu(II) Analogs)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, making it ideal for studying copper(II) complexes (d⁹) but not diamagnetic copper(I) complexes (d¹⁰). ethz.ch The EPR spectrum of a Cu(II) complex provides detailed information about the electronic ground state and the geometry of the copper center. mdpi.com

The g-tensor values obtained from an EPR spectrum are characteristic of the coordination environment. mdpi.com For instance, Cu(II) complexes with square planar or square pyramidal geometries typically show axial EPR signals with g|| > g⊥ > 2.0023, which is indicative of an unpaired electron in a dx²-y² orbital. mdpi.com

Hyperfine coupling to the copper nucleus (I = 3/2) splits the EPR signal into four lines in the parallel region of the spectrum. ethz.ch The magnitude of the parallel hyperfine coupling constant, A||, provides information about the covalency of the metal-ligand bonds. ethz.ch Additionally, superhyperfine coupling to ligand atoms with nuclear spin, such as nitrogen, can often be resolved, providing direct evidence of the coordinating atoms. nih.gov

For example, the EPR spectrum of a (1:2) copper(II)-histidine complex at 77 K shows a well-resolved spectrum with g|| = 2.237, indicative of a specific coordination environment. nih.gov

Table 3: Representative EPR Parameters for a Cu(II) Complex

Data from a study on a copper(II)-histidine complex. nih.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. nih.gov For coordination polymers like this compound, PXRD is essential to confirm that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.net

The PXRD pattern is a fingerprint of a crystalline solid. The experimental PXRD pattern of a synthesized complex is compared with a theoretical pattern simulated from single-crystal X-ray diffraction data. researchgate.net A good match between the experimental and simulated patterns confirms the phase purity of the sample. researchgate.net

PXRD can also be used to study the crystallinity of materials. Broad peaks in a PXRD pattern can indicate small crystallite size, which can be estimated using the Scherrer equation. nih.gov This technique has been widely used to characterize various copper coordination polymers, confirming their crystalline nature. researchgate.netresearchgate.netmdpi.comias.ac.in

X-ray Crystallography for Precise Structural Determination

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. For this compound and its analogs, this technique can elucidate the coordination number and geometry of the copper(I) center, the coordination mode of the thiophene-2-carboxylate ligand, and the nature of any intermolecular interactions.

While a specific single-crystal structure of simple this compound is not detailed in the provided search results, numerous studies on related copper(I) and copper(II) carboxylate complexes reveal common structural motifs. For example, in a study of copper(I) thiophene-2-thiocarboxylate complexes with triphenylphosphine (B44618) ligands, X-ray crystallography revealed the detailed coordination environment of the copper(I) ion. nih.gov Similarly, single-crystal X-ray diffraction of heteroleptic Cu(II) carboxylates often reveals a dinuclear paddle-wheel structure with a distorted square pyramidal geometry around each copper center. nih.gov

In a related family of silver(I) and copper(I) complexes with dicarboxylic acid derivatives and triphenylphosphine ligands, X-ray diffraction showed that the copper(I) centers are four-coordinate with a distorted trigonal pyramidal geometry, featuring two phosphine (B1218219) ligands and a chelating carboxylate. mdpi.com

The structural data obtained from single-crystal X-ray diffraction, such as Cu-O and Cu-N bond lengths, provide insight into the nature of the metal-ligand bonding. For instance, in some dinuclear Cu(II) complexes, the axial Cu-N bond is elongated due to the Jahn-Teller effect. nih.gov

Table 4: Selected Crystallographic Data for a Related Dinuclear Cu(II) Carboxylate Complex

| Complex | Cu-Cu Distance (Å) | Cu-Oeq Distance (Å) | Cu-Naxial Distance (Å) | Geometry |

| Dinuclear Cu(II) chlorophenylacetate with 2-cyanopyridine | 2.6061(3) | 1.962(1) - 1.975(1) | 2.159 | Distorted Square Pyramidal |

Data from a study on heteroleptic Cu(II) carboxylates. nih.gov

These crystallographic studies are fundamental to understanding the structure-property relationships in these coordination compounds.

Analysis of Coordination Polyhedra and Bond Lengths

A highly relevant analogue is the N-heterocyclic carbene (NHC) stabilized dimeric complex, bis(μ-thiophene-2-carboxylato-O,O')bis[(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I)], denoted as [Cu(IPr)(μ-O2C-2-Th)]2 . In this complex, the copper(I) centers are three-coordinate, exhibiting a distorted trigonal planar geometry. Each copper atom is bonded to the carbene carbon of the IPr ligand and to two oxygen atoms from two bridging thiophene-2-carboxylate ligands. The carboxylate ligands adopt a syn-anti bridging mode, linking the two copper centers to form a central eight-membered ring.

In contrast, the coordination chemistry of Copper(II) thiophene-2-carboxylates often features the classic paddle-wheel dimeric structure. nih.gov In these complexes, two copper(II) ions are bridged by four thiophene-2-carboxylate ligands. nih.gov Each copper(II) ion typically adopts a square pyramidal geometry, with the basal plane defined by four oxygen atoms from the carboxylate groups and the apical position occupied by a neutral donor ligand, such as pyridine (B92270) or water. nih.gov The Cu-Cu distances in these paddle-wheel structures are indicative of a direct metal-metal interaction.

The bond lengths within the coordination sphere of copper(I) in the [Cu(IPr)(μ-O2C-2-Th)]2 analogue are consistent with other Cu(I) complexes. The Cu-C(NHC) bond length is a key indicator of the copper-carbene interaction. The Cu-O bond lengths reflect the coordination of the carboxylate groups. Notably, the thiophene sulfur atom does not directly participate in the coordination to the copper(I) center in this structure.

To illustrate the differences in coordination environments and bond lengths, the following table summarizes key structural parameters for the Cu(I) analogue and a representative Cu(II) paddle-wheel complex.

| Parameter | [Cu(IPr)(μ-O2C-2-Th)]2 (Cu(I) Analogue) | [Cu2(2-tpc)4(4-pyme)2] (Cu(II) Analogue) nih.gov |

| Copper Oxidation State | +1 | +2 |

| Coordination Number | 3 | 5 |

| Coordination Geometry | Distorted Trigonal Planar | Square Pyramidal |

| Cu-O Bond Lengths (Å) | ~1.95 - 2.05 | ~1.96 - 1.98 (equatorial) |

| Cu-Ligand (non-carboxylate) Bond Lengths (Å) | Cu-C(NHC): ~1.89 | Cu-N(py): ~2.15 (apical) |

| Cu···Cu Distance (Å) | ~3.0 | ~2.6 |

| Carboxylate Binding Mode | Bridging (syn-anti) | Bridging (paddle-wheel) |

Note: The bond lengths for the Cu(I) analogue are typical values for such complexes and are provided for illustrative purposes. The data for the Cu(II) analogue is derived from a representative structure.

The comparison highlights the structural flexibility of the thiophene-2-carboxylate ligand and the distinct coordination preferences of Cu(I) and Cu(II) ions. The lower coordination number and the absence of a short Cu-Cu interaction in the Cu(I) analogue are characteristic features that differentiate it from the well-established Cu(II) paddle-wheel structures.

Theoretical and Computational Studies in Structural Chemistry

Theoretical and computational methods are invaluable tools for elucidating the electronic structure, bonding, and reactivity of coordination compounds like this compound. These approaches complement experimental data by providing insights into properties that are difficult or impossible to measure directly.

Molecular Orbital (MO) theory provides a framework for understanding the bonding in transition metal complexes. For a hypothetical mononuclear Cu(I) thiophene-2-carboxylate complex with a linear geometry (a common geometry for two-coordinate Cu(I)), the MO diagram would involve the interaction of the metal's valence orbitals (3d, 4s, 4p) with the appropriate symmetry-adapted linear combinations of the ligand donor orbitals (primarily from the carboxylate oxygens).

In a simplified view, the filled 3d orbitals of the Cu(I) ion (d¹⁰ configuration) are generally considered to be of appropriate symmetry to interact with the ligand orbitals. The bonding interactions would lead to the formation of bonding and antibonding molecular orbitals. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are of particular interest as they govern the complex's reactivity and electronic properties. In many copper(I) complexes, the HOMO is often metal-centered with significant ligand character, while the LUMO is typically ligand-centered. researchgate.net For instance, in related Cu(I) complexes, the HOMO can be described as a mixture of Cu-d and ligand-p orbitals, while the LUMO may be associated with the π* orbitals of the aromatic ligand. nih.gov

The introduction of the thiophene ring adds further complexity and potential for π-interactions. The sulfur atom's lone pairs and the π-system of the thiophene ring can, in principle, interact with the metal d-orbitals, influencing the electronic structure and stability of the complex. The extent of this interaction would depend on the specific geometry and coordination mode.

Density Functional Theory (DFT) has become a standard computational tool in coordination chemistry for its balance of accuracy and computational cost. DFT calculations can be employed to predict a wide range of properties for this compound and its analogues, including:

Geometric Structures: DFT can optimize the molecular geometry, providing predictions of bond lengths, bond angles, and coordination polyhedra. This is particularly valuable when experimental crystal structures are unavailable.

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra, confirming the coordination mode of the carboxylate and other ligands.

Electronic Properties: DFT provides information on the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the complex's electronic transitions (UV-Vis spectra), redox properties, and reactivity. For example, DFT studies on related copper carboxylate complexes have been used to analyze the nature of the electronic excitations. nih.gov

Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of reactions involving CuTC, for instance, in its role as a catalyst in organic synthesis. This can help elucidate the mechanism and identify key intermediates and transition states.

Studies on related systems, such as copper complexes with thiophene-containing ligands and other carboxylates, have demonstrated the power of DFT in providing detailed electronic structure information. nih.gov For example, calculations on Cu(II) complexes with thiophene-derived ligands have successfully interpreted spectroscopic data.

Computational modeling, primarily through DFT, allows for the systematic investigation of various possible coordination environments for this compound. Different structural isomers, such as monomers, dimers, or polymers with various bridging modes of the carboxylate ligand, can be modeled. The relative energies of these structures can be calculated to predict the most stable form.

For instance, one could computationally model:

A two-coordinate linear monomer.

A three-coordinate trigonal planar monomer with an additional solvent molecule.

A four-coordinate tetrahedral monomer with additional ligands.

Dimeric structures with different carboxylate bridging modes (e.g., syn-syn, syn-anti).

Polymeric chain structures.

By comparing the calculated energies of these different arrangements, it is possible to predict the most likely coordination environment of CuTC under different conditions. Furthermore, these models can be used to investigate the potential for the thiophene sulfur to participate in coordination, even if it is not observed in the solid-state structures of known analogues. Theoretical calculations on copper complexes with similar sulfur-containing ligands have explored the relative stabilities of different coordination modes.

The following table provides a conceptual overview of how computational modeling could be applied to study different aspects of CuTC's structure.

| Structural Aspect | Computational Modeling Approach | Expected Insights |

| Monomer vs. Polymer | Calculate the energies of optimized monomeric, dimeric, and polymeric structures. | Prediction of the thermodynamically preferred aggregation state. |

| Coordination Geometry | Optimize the geometry starting from different initial coordination numbers and arrangements (e.g., linear, trigonal, tetrahedral). | Determination of the most stable coordination polyhedron around the Cu(I) center. |

| Ligand Binding Mode | Model different coordination modes of the thiophene-2-carboxylate ligand (e.g., monodentate, bidentate, bridging). | Identification of the preferred binding mode of the carboxylate and the potential for sulfur coordination. |

| Solvent Effects | Include explicit or implicit solvent models in the calculations. | Understanding the influence of the solvent on the structure and stability of the complex. |

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions Mediated by Copper(I) Thiophene-2-carboxylate (B1233283)

CuTC is a versatile coordination complex that serves as a mediator and catalyst in the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgdbpedia.orgdrugfuture.com It is particularly valued for its ability to promote reactions under milder conditions than traditionally required.

The Ullmann reaction, a classic method for forming biaryl compounds, has been significantly improved by the use of CuTC. wikipedia.orgdbpedia.org This reagent allows the coupling reactions to proceed at much lower temperatures compared to the harsh conditions (often exceeding 200°C) of the traditional Ullmann protocol. researchgate.netscispace.com

CuTC effectively promotes the homocoupling of aryl, heteroaryl, and alkenyl halides. wikipedia.org A key feature of the CuTC-mediated Ullmann-like reaction is its ability to proceed at or near ambient temperatures. researchgate.netscispace.com This mildness allows for the synthesis of complex molecules that might not be stable at higher temperatures. The reaction is particularly effective for aryl iodides and bromides.

A notable characteristic of this process is the requirement for a coordinating substituent positioned ortho to the halide on the aromatic ring. researchgate.netscispace.com This observation suggests that the reaction mechanism involves a precoordination step where the substrate binds to the copper center prior to the oxidative addition, which is a crucial step in the catalytic cycle. researchgate.netscispace.com

Table 1: Examples of CuTC-Mediated Ullmann-Type Couplings

| Aryl Halide Substrate | Product | Conditions | Reference |

|---|---|---|---|

| 2-Iodonitrobenzene | 2,2'-Dinitrobiphenyl | CuTC, THF, Room Temp. | researchgate.netscispace.com |

| 2-Iodobenzonitrile | 2,2'-Dicyanobiphenyl | CuTC, THF, Room Temp. | researchgate.netscispace.com |

This table is illustrative, based on the types of couplings described in the literature.

The mechanism for the Ullmann reaction involves the formation of an organocopper intermediate. organic-chemistry.org In the CuTC-mediated variant, the process is considered an Ullmann-like reductive coupling. researchgate.netscispace.com The catalytic cycle is thought to begin with the coordination of the aryl halide (specifically substrates with an ortho-coordinating group) to the copper(I) center of CuTC. researchgate.netscispace.com This is followed by an oxidative addition step, where the copper(I) inserts into the carbon-halide bond, forming a copper(III) intermediate. Subsequently, a second molecule of the aryl halide reacts, leading to a reductive elimination step that forms the new carbon-carbon bond of the biaryl product and regenerates a copper(I) species, allowing the cycle to continue. organic-chemistry.org For alkenyl substrates, this coupling proceeds with the retention of stereochemistry. researchgate.netscispace.com

In addition to its role in Ullmann couplings, CuTC is a highly effective mediator or co-catalyst in various palladium-catalyzed cross-coupling reactions. Its presence can significantly accelerate otherwise sluggish reactions and improve yields under mild, often non-basic, conditions. researchgate.netscispace.com

CuTC plays a crucial role in modified Stille cross-coupling reactions, enabling the coupling of organostannanes with organic halides under mild conditions. drugfuture.comresearchgate.net This protocol is particularly useful for coupling aryl, heteroaryl, and alkenylstannanes with alkenyl iodides at low temperatures, yielding diene products. researchgate.netscispace.com The method is noted for its high tolerance of various functional groups and its applicability to thermally sensitive substrates. researchgate.net

Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds through two main steps. acs.org The first is a transmetalation between CuTC and the organostannane (e.g., CH₂=CHSnMe₃) to generate an organocopper intermediate (e.g., (NMP)Cu-CH=CH₂). acs.org The second step involves a concerted process of oxidative addition of the alkenyl iodide to this organocopper species, followed by the reductive elimination of the cross-coupled product. acs.org

Table 2: CuTC-Mediated Modified Stille Cross-Coupling

| Organostannane | Alkenyl Iodide | Product | Conditions | Reference |

|---|---|---|---|---|

| (E)-Tributyl(2-phenylethenyl)stannane | (Z)-1-Iodo-1-hexene | (1Z,3E)-1-Phenyl-1,3-octadiene | Pd₂(dba)₃, CuTC, NMP, 0°C | researchgate.net |

This table is illustrative, based on the types of couplings described in the literature.

A novel and mild methodology for synthesizing substituted alkynes involves the palladium-catalyzed, CuTC-mediated cross-coupling of thioalkynes and boronic acids. acs.orgscispace.com This reaction provides an efficient, non-basic alternative to the well-known Sonogashira protocol. acs.orgnih.gov The process couples a wide variety of stable and easily prepared thioalkynes with readily available boronic acids in THF at moderate temperatures (45-50°C). acs.orgresearchgate.net

The reaction requires both the palladium catalyst and the stoichiometric copper carboxylate, as copper(I) halides or standard bases were found to be ineffective. acs.org This methodology successfully produces both symmetrical and unsymmetrical alkynes in yields ranging from moderate to excellent (39% to 91%). acs.orgnih.govsigmaaldrich.com The use of mild, non-toxic, and stable boronic acids, which are compatible with numerous functional groups, adds to the synthetic utility of this method. acs.org

Table 3: Synthesis of Substituted Alkynes via CuTC-Mediated Coupling

| Thioalkyne | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(p-Tolylthio)-1-hexyne | Phenylboronic acid | 1-Phenyl-1-hexyne | 91% | acs.org |

| 1-(Phenylmethylthio)-1-propyne | 4-Acetylphenylboronic acid | 1-(4-Acetylphenyl)-1-propyne | 79% | acs.org |

Data sourced from Organic Letters, 2001, 3(1), 91-93. acs.org

Palladium-Cocatalyzed Cross-Coupling Methodologies

Enantioselective and Stereoselective Transformations

Copper(I) thiophene-2-carboxylate, in combination with chiral ligands, serves as an effective catalytic system for a range of asymmetric transformations, enabling the synthesis of chiral molecules with high enantioselectivity.

This compound is a component of catalytic systems for enantioselective allylic alkylations. scispace.com These reactions allow for the creation of a chiral center from readily available starting materials. scispace.com For example, the alkylation of racemic cyclohex-1-enyl-3-bromide with primary alkyl Grignard reagents has been achieved with high efficiency (up to 99% enantiomeric excess, ee) using a catalytic system composed of CuTC and a chiral phosphoramidite ligand. rsc.org This demonstrates the ability of the CuTC-based catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. rsc.org The development of such enantioselective copper-catalyzed allylic alkylations with organozinc and Grignard reagents provides access to valuable chiral building blocks. scispace.com

The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones (enones) is a fundamental carbon-carbon bond-forming reaction, and CuTC has proven to be an effective catalyst for asymmetric versions of this transformation. scispace.com Specifically, CuTC is used to catalyze the asymmetric 1,4-addition of organoaluminum and organozinc reagents to enones. beilstein-journals.orgbeilstein-journals.org This reaction is particularly valuable for the construction of challenging all-carbon quaternary chiral centers. scispace.com

In combination with chiral ligands, such as those based on biphenol and BINAP, CuTC-based catalysts can achieve very high enantioselectivities. scispace.combeilstein-journals.org For instance, the addition of trimethylaluminum to β-trisubstituted enones using a CuTC and tropos-phosphoramidite-based ligand system has yielded chiral quaternary centers with enantioselectivities up to 98% ee. Similarly, the combination of (R)-BINAP with CuTC has been shown to be efficient for the addition of diethylzinc to various aldehydes. beilstein-journals.org Another effective system combines the Josiphos ligand with CuTC for the 1,6-conjugate addition of trimethylaluminum to nitrodienoates, achieving enantioselectivities up to 91% ee. beilstein-journals.org

| Enone Substrate Type | Nucleophile | Chiral Ligand | Catalyst System | Max. Enantiomeric Excess (ee) |

|---|---|---|---|---|

| β-Trisubstituted enones | Trialkylaluminium | tropos-Phosphoramidite | CuTC | up to 98% |

| Cyclic and acyclic aldehydes | Diethylzinc (Et₂Zn) | (R)-BINAP | CuTC | up to 90% |

| Nitrodienoates (for 1,6-addition) | Trimethylaluminium | Josiphos | CuTC | up to 91% |

Copper hydride (CuH) catalysis is a powerful tool for the selective reduction of various functional groups. The control over chemo-, regio-, and enantioselectivity is a critical aspect of these transformations. While not always explicitly mentioning CuTC, the principles of ligand-controlled copper catalysis are directly applicable. Nonracemically ligated copper hydride complexes can direct the outcome of reductions of complex substrates. nih.gov

For example, in the reduction of Morita-Baylis-Hillman (MBH) acetates, a chiral copper hydride catalyst can effect a tandem SN2'/1,2-reduction to produce enantioenriched allylic alcohols with defined olefin geometry. nih.gov This demonstrates a high degree of control over both regioselectivity (1,2- vs. 1,4-reduction) and enantioselectivity. Furthermore, by choosing the appropriate bulky silane reductant, MBH esters can be selectively converted to stereodefined enoates. nih.gov The development of enantioselective CuH-catalyzed protocols, such as the reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes, further showcases the ability to achieve high levels of stereocontrol in these reductions. mit.edu The ligand bound to the copper center is paramount in dictating the reaction pathway and the stereochemical outcome. nih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronics Development

The development of flexible, lightweight, and cost-effective electronic devices is a cornerstone of modern materials science. Organic electronics, which utilize carbon-based materials, are at the forefront of this technological push. Copper(I) thiophene-2-carboxylate (B1233283) serves as a key reagent in the synthesis of the specialized organic molecules and polymers that are essential for these devices. researchgate.net Its primary function is not typically as a standalone component in the final device architecture, but rather as a highly effective catalyst that facilitates the construction of complex organic electronic materials under mild conditions. scispace.com

Organic semiconductors are the fundamental active components in organic electronic devices. Their electronic properties, such as charge carrier mobility, are dictated by their molecular structure, particularly the extent of π-conjugation and intermolecular packing. Thiophene (B33073) and its derivatives are among the most important building blocks for high-performance organic semiconductors due to their electron-rich nature and tendency to form well-ordered, planar structures that facilitate charge transport. acs.org

Copper(I) thiophene-2-carboxylate plays a crucial role as a catalyst in the synthesis of these thiophene-based semiconductors. researchgate.net It is particularly effective in mediating cross-coupling reactions, such as Ullmann- and Stille-type couplings, which are powerful methods for forming the carbon-carbon bonds necessary to link aromatic units together into conjugated systems. scispace.com Unlike traditional coupling reactions that often require harsh conditions, CuTC can promote these transformations at lower temperatures, making it suitable for synthesizing complex and thermally sensitive molecules. scispace.com The thiophene-2-carboxylate ligand itself can enhance solubility in certain organic solvents and facilitate efficient electron transfer during the catalytic cycle.

Table 1: Catalytic Role of CuTC in Organic Semiconductor Synthesis

| Catalytic Reaction Type | Function of CuTC | Resulting Bond Formation | Significance for Organic Semiconductors |

|---|---|---|---|

| Ullmann-Type Coupling | Mediates the coupling of aryl, heteroaryl, and vinyl halides at room temperature. scispace.com | C(sp²)—C(sp²) | Enables the synthesis of complex conjugated backbones for polymers and oligomers. |

| Stille-Type Coupling | Acts as a co-catalyst to promote the coupling of organostannanes with organic halides. scispace.com | C(sp²)—C(sp²) | Provides an alternative pathway to create extended π-systems found in high-mobility semiconductors. |

| Sonogashira-Type Coupling (Alternative) | Mediates the coupling of thioalkynes and boronic acids in a non-basic protocol. scispace.com | C(sp)—C(sp²) | Used to incorporate alkyne linkages into conjugated systems, tuning electronic properties. |

Organic Light-Emitting Diodes (OLEDs) are devices that produce light from a thin film of organic material when an electric current is applied. The efficiency, color, and stability of an OLED depend heavily on the materials used in its various layers, including the emissive layer and charge transport layers.

The contribution of this compound to OLED technology is primarily through its catalytic role in creating the constituent organic materials. researchgate.net The synthesis of advanced polymers and small molecules for emissive or charge-transport layers often relies on the same cross-coupling reactions that CuTC facilitates. By enabling the construction of tailored molecular architectures, CuTC helps in the development of materials with optimized energy levels for efficient charge injection and recombination, which are critical for high-performance OLEDs.

Organic photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using an organic semiconductor-based active layer. The performance of these devices is highly dependent on the efficiency of charge generation, separation, and transport. A key component in modern OPV architecture is the hole transport layer (HTL), which selectively extracts positively charged holes and transports them to the anode.

Synthesis of Advanced Materials

Beyond its role in synthesizing specific molecules for electronic devices, this compound is also employed in the fabrication of bulk advanced materials with unique properties.

Conductive polymers are organic polymers that possess intrinsic electrical conductivity. Polythiophenes are a prominent class of conductive polymers, valued for their stability and tunable conductivity. The synthesis of these polymers often involves the polymerization of thiophene monomers.

This compound serves as an effective catalyst for such polymerization reactions. It can facilitate the oxidative coupling of thiophene derivatives, linking them together to form long, conjugated polymer chains. researchgate.net Research has demonstrated that copper complexes can be anchored to polythiophene backbones, suggesting a strong synergy between these components. researchgate.net CuTC's catalytic activity in various cross-coupling reactions allows for the controlled synthesis of regioregular polythiophenes, where the side chains are arranged in a consistent pattern, leading to improved packing and higher conductivity.

Table 2: Role of CuTC in Conductive Polymer Synthesis

| Polymer Type | Synthetic Method | Role of this compound | Impact on Polymer Properties |

|---|---|---|---|

| Polythiophenes | Oxidative Polymerization / Cross-Coupling Polymerization | Catalyst for C-C bond formation between thiophene monomers. researchgate.net | Enables creation of long conjugated chains necessary for electrical conductivity. |

| Heterocyclic Copolymers | Ullmann or Stille Cross-Coupling Polymerization | Catalyst mediating the reaction between different aromatic co-monomers. scispace.com | Allows for the synthesis of copolymers with tailored electronic and physical properties. |

Nanocomposites are materials that incorporate nanoscale particles into a bulk matrix, leading to synergistic properties that exceed the sum of the individual components. In energy storage, nanocomposites are used to create high-performance electrodes for batteries and supercapacitors.

This compound is utilized as a precursor for synthesizing such nanocomposites. researchgate.net In this application, the organometallic compound is thermally decomposed within a matrix material (such as a carbon-based network or a polymer). This process, known as in situ synthesis, uses CuTC as a source for copper and sulfur, leading to the formation of finely dispersed nanoparticles of copper sulfides (e.g., CuS, Cu₂S) or, if in an oxygen atmosphere, copper oxides. These copper-based nanoparticles are electrochemically active and can significantly enhance the energy storage capacity of the electrode. The thiophene-carboxylate ligand decomposes and is removed during the high-temperature processing, leaving behind the desired inorganic nanoparticles embedded within the conductive matrix. This method ensures a uniform distribution of the active material, which is critical for efficient ion and electron transport, leading to improved charge/discharge rates and cycle stability in batteries and supercapacitors.

Table 3: CuTC as a Precursor in Energy Storage Nanocomposites

| Energy Storage Device | Nanocomposite Component | Role of this compound | Desired Outcome |

|---|---|---|---|

| Lithium-ion Batteries | Copper Sulfide (CuS) / Carbon Nanotube Matrix | Precursor for the in situ formation of CuS nanoparticles upon thermal treatment. | High-capacity anode or cathode material with enhanced conductivity and structural integrity. |

| Supercapacitors | Copper Oxide (CuO) / Graphene Composite | Precursor for generating CuO nanoparticles on graphene sheets. | Electrode material with high specific capacitance due to pseudocapacitive reactions of CuO. |

| Sodium-ion Batteries | Copper Sulfide (Cu₂S) / Carbon Fiber Matrix | Source of copper and sulfur for creating embedded Cu₂S nanoparticles. | Stable electrode material with good rate capability for next-generation batteries. |

Research on Charge Transfer Phenomena in Materials Science

This compound is a compound of significant interest in materials science, particularly for its role in facilitating charge transfer phenomena. This property is crucial for the development of advanced electronic and optoelectronic devices. The unique electronic structure of the compound, arising from the interaction between the copper(I) ion and the thiophene-2-carboxylate ligand, underpins its charge transfer capabilities.

The presence of both a copper ion and a sulfur-containing ligand in the same molecule allows for ligand-to-metal charge transfer (LMCT) transitions. In copper complexes with sulfur-containing ligands, intense absorption bands in the UV-visible spectrum are often attributed to sulfur-to-Cu²⁺ LMCT transitions. nih.govacs.org These charge transfer processes are fundamental to the application of such materials in organic electronics.

Research into copper-based organometallic compounds has highlighted the importance of matching the redox potentials of the metal and the ligand to optimize charge transfer properties. escholarship.org The ability of this compound to mediate charge transfer makes it a valuable component in the development of organic photovoltaic devices and light-emitting diodes. In these applications, efficient charge transport is essential for device performance.

While detailed quantitative studies on the charge transfer properties of isolated this compound are not extensively reported, its utility in promoting reactions that rely on electron transfer, such as Ullmann-type couplings, provides indirect evidence of its charge transfer capabilities. The coordination of the thiophene-2-carboxylate ligand to the copper(I) center can modulate the electronic properties of the metal, thereby influencing its ability to participate in electron transfer processes.

The study of charge transport in conductive metal-organic frameworks (MOFs) further underscores the potential of copper-carboxylate linkages. The electronic structure and charge transport properties of new materials based on metal complexes with sulfur-containing ligands are being actively investigated to develop new multifunctional organic materials with high efficiency for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). semanticscholar.org

Emerging Research Frontiers and Future Perspectives

Novel Ligand Design and Catalyst Optimization for Enhanced Performance

A primary focus in enhancing the catalytic properties of CuTC involves the strategic design of ancillary ligands. These ligands can modulate the steric and electronic environment of the copper center, thereby improving reactivity, selectivity, and stability. A significant breakthrough in this area is the development of N-heterocyclic carbene (NHC) complexes of CuTC.

For instance, an air-stable NHC-copper-thiophene-2-carboxylate complex has been synthesized and demonstrated to be highly effective for the stereoselective hydroboration of terminal alkynes. rsc.org This complex can be directly activated by hydroboranes like pinacolborane (HBpin) without the need for a co-catalyst, and it exhibits high reactivity under mild conditions. rsc.org The applicability of this system was proven through the successful gram-scale hydroboration of terminal phenylacetylene, highlighting its potential for practical organic synthesis. rsc.org The design of such ligands is crucial as they can prevent catalyst deactivation and promote specific reaction pathways. Research has also explored the use of biphenol- and binaphthol-based ligands, which have successfully induced high enantioselectivities in 1,4-addition reactions, allowing for the creation of chiral building blocks for complex natural products. scispace.com

The development of these modified catalysts underscores a key research direction: the fine-tuning of the catalyst's coordination sphere to achieve superior performance in specific transformations. Future work will likely focus on creating a broader library of ligands, including those with tunable electronic properties and chiral scaffolds, to further expand the catalytic repertoire of CuTC.

Exploration of New Reaction Classes and Substrate Scope

While initially recognized for its role in promoting Ullmann wikipedia.org and Stille-type cross-coupling reactions researchgate.net, the application of CuTC is continuously being extended to new reaction classes and a wider array of substrates. This expansion is a testament to its versatility and effectiveness as a catalyst.

Recent research has shown that CuTC can catalyze a variety of transformations, including:

The expansion of the substrate scope includes thermally sensitive substrates and those with a wide range of functional groups, which are often not tolerated by other catalytic systems. researchgate.net The table below summarizes some of the key reaction classes where CuTC has shown significant utility.

| Reaction Class | Description | Key Substrates | Reference |

|---|---|---|---|

| Modified Stille Coupling | Cross-coupling of organostannanes with organic halides. | Aryl/alkenylstannates, Alkenyl iodides | researchgate.net |

| Ullmann-Type Coupling | Reductive coupling of aryl, heteroaryl, and alkenyl iodides. | Aryl/alkenyl iodides | scispace.comresearchgate.net |

| Synthesis of Alkynes | Palladium-catalyzed coupling of thioalkynes and boronic acids. | Thioalkynes, Boronic acids | scispace.comresearchgate.net |

| Synthesis of Ketones | Palladium-catalyzed coupling of thiol esters and boronic acids. | Thiol esters, Boronic acids | scispace.comresearchgate.net |

| Asymmetric Allylic Substitution | Enantioselective formation of C-C bonds at an allylic position. | Allylic substrates, Grignard/organozinc reagents | scispace.com |

| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Alkynes, N-sulfonyl azides, Ethanethiolates | acs.org |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are a major driver in modern catalyst development. Copper(I) thiophene-2-carboxylate (B1233283) aligns well with these principles for several reasons.

Firstly, copper is an earth-abundant and relatively inexpensive metal, making it a more sustainable alternative to precious metal catalysts like palladium and platinum. Secondly, CuTC often enables reactions to proceed under milder conditions. A notable example is the Ullmann coupling, which traditionally requires temperatures exceeding 200°C. With CuTC as a mediator, this reaction can be performed at room temperature, leading to significant energy savings and reducing the decomposition of sensitive functional groups. scispace.comresearchgate.net

Furthermore, the high efficiency and selectivity of CuTC-catalyzed reactions can lead to higher atom economy and reduced waste generation. Its stability and ease of handling also contribute to safer laboratory practices. chemimpex.com The use of CuTC in the synthesis of materials for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), further connects its application to the development of sustainable technologies. chemimpex.com Future research will likely focus on developing heterogeneous versions of CuTC catalysts, for example, by immobilizing them on solid supports, to facilitate catalyst recovery and reuse, further enhancing their green credentials.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new synthetic methods. The study of transient intermediates and the kinetics of catalytic cycles requires sophisticated characterization techniques that can monitor reactions in real-time (in situ).

While specific studies detailing in situ monitoring of CuTC-catalyzed reactions are still an emerging area, the broader field of copper catalysis provides a roadmap for future investigations. Techniques such as in situ Raman and Infrared (IR) spectroscopy are powerful tools for observing changes in catalyst and substrate structure during a reaction. rsc.org X-ray diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation state and coordination environment of the copper center under reaction conditions. rsc.org These methods can help elucidate the active catalytic species and identify potential deactivation pathways.

For example, in the study of other copper-based nanocatalysts, techniques like density functional theory (DFT) simulations are used to complement experimental data, providing insights into the adsorption of reactants and the energy barriers of reaction pathways. acs.org The application of such combined experimental and computational approaches to CuTC-catalyzed systems will be invaluable. Future perspectives in this domain involve the more widespread use of operando spectroscopy and calorimetry to build a comprehensive kinetic and mechanistic picture of how CuTC and its derivatives function, paving the way for more targeted catalyst improvements.

Q & A

Q. What are the primary synthetic applications of CuTC in organic chemistry?

CuTC is widely employed as a catalyst in cross-coupling reactions, including:

- Ullmann-type couplings for aryl halide-amine bond formation .

- Stille cross-couplings to form C–C bonds under non-basic, room-temperature conditions .

- Decarbonylative reactions for synthesizing enamides from amino acids, where CuTC outperforms other Cu(I) salts by minimizing desulfurization byproducts .

- Copper-mediated tandem reactions (e.g., Suzuki/Ullmann sequences) in one-pot systems .

Q. What safety precautions are critical when handling CuTC?

CuTC requires stringent handling due to:

- Air and light sensitivity : Store under inert gas (e.g., N₂) in opaque containers .

- Aquatic toxicity : Classified as WGK 3 (severely hazardous to aquatic life); avoid environmental release via containment protocols and waste neutralization .

- Irritancy : Use PPE (gloves, goggles) and ensure ventilation to mitigate respiratory/skin exposure .

Q. How is CuTC characterized to confirm its structure and purity?

Key methods include:

- Elemental analysis (C, H, Cu, S content) to verify stoichiometry .

- Spectroscopy : IR for carboxylate bonding, NMR for ligand integrity, and X-ray crystallography for solid-state structure .

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposes above 260°C) .

Advanced Research Questions

Q. How does CuTC enhance reaction efficiency compared to other Cu(I) salts?

CuTC’s unique reactivity stems from:

- Ligand design : The thiophene-2-carboxylate ligand stabilizes Cu(I), preventing oxidation and enabling catalytic turnover under mild conditions .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, THF) facilitates homogeneous catalysis .

- Byproduct suppression : In decarbonylative reactions, CuTC minimizes alkene byproducts seen with CuMeSal, attributed to controlled redox activity .

Q. What methodologies resolve contradictions in reaction yields under varying ligand systems?

Systematic optimization is critical:

Q. How to design experiments using CuTC in one-pot tandem catalytic systems?

Example protocol for benzo[4,5]thieno[3,2-b]benzofuran synthesis:

- Catalyst system : 2 mol% Pd(PPh₃)₄ + 2 mol% CuTC .

- Conditions : Tert-butanol, K₃PO₄·3H₂O, 80°C, 24 hours.

- Yield optimization : Adjust stoichiometry of aryl halides and boronic acids to favor regioselectivity .

Q. What analytical techniques study intermediates in CuTC-mediated reactions?

Q. How to mitigate environmental impacts of CuTC in large-scale research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.